3-Chloro-6-(4-iodo-1H-pyrazol-1-yl)pyridazine
Description
Molecular Architecture and Bonding Patterns
The molecular structure of this compound is characterized by a complex heterocyclic framework that combines two distinct aromatic ring systems. The compound possesses the molecular formula C₇H₄ClIN₄ with a molecular weight of 306.49 grams per mole, establishing it as a relatively compact yet structurally diverse molecule. The core architecture consists of a six-membered pyridazine ring substituted at position 3 with a chlorine atom and at position 6 with a 4-iodo-1H-pyrazol-1-yl moiety.
The bonding patterns within this molecule reflect the electronic characteristics typical of nitrogen-containing heterocycles. The pyridazine ring contains two adjacent nitrogen atoms, creating a unique electronic environment that influences the overall molecular geometry and reactivity. The pyrazole substituent introduces an additional nitrogen-nitrogen bond, contributing to the compound's extended conjugated system and affecting its electronic properties. The presence of halogen substituents, specifically chlorine and iodine, introduces significant polarization effects that alter the electron density distribution throughout the molecule.
The spatial arrangement of atoms demonstrates near-planarity, a characteristic feature that has been observed in related pyridazine derivatives. Computational analysis indicates that the molecule maintains structural integrity through a combination of aromatic stabilization and intermolecular interactions. The SMILES notation IC1=CN(C2=NN=C(Cl)C=C2)N=C1 provides a systematic representation of the connectivity patterns that define this compound's three-dimensional structure.
| Structural Parameter | Value | Source |
|---|---|---|
| Molecular Formula | C₇H₄ClIN₄ | |
| Molecular Weight | 306.49 g/mol | |
| MDL Number | MFCD09475885 | |
| PubChem Substance ID | 329780789 | |
| SMILES String | IC1=CN(C2=NN=C(Cl)C=C2)N=C1 |
Crystallographic Analysis and Space Group Determination
While specific crystallographic data for this compound has not been extensively reported in the available literature, structural insights can be derived from closely related pyridazine derivatives that share similar substitution patterns. The compound 3-Chloro-6-(1H-pyrazol-1-yl)pyridazine, which differs only by the absence of the iodine substituent, has been thoroughly characterized through X-ray crystallography. This related structure crystallizes in the triclinic space group P1̄ with unit cell parameters of a = 5.684(3) Å, b = 6.526(3) Å, c = 11.130(6) Å, and angles α = 83.00(3)°, β = 77.64(2)°, γ = 88.04(3)°.
The structural analysis of the parent compound reveals essential planarity with a root-mean-square deviation of only 0.022 Å for all heavy atoms from the mean square plane. The dihedral angle between the pyridazine and pyrazole rings measures 2.82(5)°, indicating near-coplanarity that facilitates extended conjugation throughout the molecular framework. This planar geometry is stabilized by intermolecular hydrogen bonding interactions, specifically carbon-hydrogen to nitrogen contacts that form ring motifs with graph-set notation R₂²(10).
The crystal packing arrangements in related pyridazine compounds demonstrate the formation of one-dimensional polymeric chains extending along crystallographic axes. These structural features suggest that this compound would likely exhibit similar packing characteristics, with the additional iodine substituent potentially influencing intermolecular interactions through halogen bonding effects. The presence of heavy atoms such as iodine typically enhances crystal stability and provides distinctive features in X-ray diffraction patterns.
Comparative crystallographic studies of iodinated pyrazole derivatives indicate that iodine substituents often participate in halogen bonding interactions that can significantly influence crystal packing arrangements. In the related compound 3-Iodo-1H-pyrazolo[3,4-b]pyridine, carbon-iodine to nitrogen halogen bonds contribute to the formation of zigzag chain structures, demonstrating the structural importance of these interactions.
Spectroscopic Profiling (Nuclear Magnetic Resonance, Infrared, Ultraviolet-Visible)
The spectroscopic characterization of this compound would be expected to display distinctive features arising from its heterocyclic framework and halogen substituents. Nuclear magnetic resonance spectroscopy provides critical information about the electronic environment of individual atoms within the molecule. The ¹H Nuclear Magnetic Resonance spectrum would be anticipated to show characteristic signals for the aromatic protons on both ring systems, with chemical shifts influenced by the electron-withdrawing effects of the chlorine and iodine substituents.
The pyrazole ring protons would appear as distinct signals in the aromatic region, with the proton adjacent to the iodine substituent expected to show significant downfield shifting due to the deshielding effect of the halogen. Similarly, the pyridazine ring protons would display chemical shifts characteristic of nitrogen-containing aromatics, with additional perturbation from the chlorine substituent. Carbon-13 Nuclear Magnetic Resonance analysis would provide complementary information about the carbon framework, with particular sensitivity to the electronegative effects of the halogen substituents.
Infrared spectroscopy would reveal characteristic absorption bands corresponding to the aromatic carbon-carbon and carbon-nitrogen stretching vibrations typical of pyridazine and pyrazole ring systems. The fingerprint region would contain specific absorption patterns that serve as structural identifiers for this particular compound. Aromatic carbon-hydrogen stretching would appear in the 3000-3100 cm⁻¹ region, while ring vibrations would be observed at lower frequencies.
Ultraviolet-Visible spectroscopy would provide insights into the electronic transitions within the conjugated system. Related pyrazole-pyridine derivatives exhibit characteristic absorption maxima in the ultraviolet region, with extinction coefficients and wavelength positions dependent on the extent of conjugation and the nature of substituents. The presence of halogen substituents typically causes bathochromic shifts in absorption bands due to their influence on the molecular orbital energies.
| Spectroscopic Technique | Expected Features | Characteristic Regions |
|---|---|---|
| ¹H Nuclear Magnetic Resonance | Aromatic proton signals | 7.0-9.0 ppm |
| ¹³C Nuclear Magnetic Resonance | Aromatic carbon signals | 110-160 ppm |
| Infrared | Aromatic carbon-hydrogen stretch | 3000-3100 cm⁻¹ |
| Ultraviolet-Visible | π→π* transitions | 250-350 nm |
Comparative Structural Analysis with Pyridazine Derivatives
A comprehensive comparison of this compound with related pyridazine derivatives reveals significant structural relationships and trends that illuminate the influence of different substituents on molecular geometry and properties. The systematic examination of compounds such as 3-chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine, 3-Chloro-6-(4-methylpiperazin-1-yl)pyridazine, and 3-Chloro-6-(1H-pyrazol-4-yl)pyridazine provides valuable insights into structure-property relationships within this chemical family.
The compound 3-chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine, with molecular formula C₉H₉ClN₄ and molecular weight 208.65 grams per mole, demonstrates how methyl substitution on the pyrazole ring affects overall molecular size and electronic properties. The presence of electron-donating methyl groups contrasts sharply with the electron-withdrawing iodine substituent in the target compound, resulting in different electronic distributions and potentially altered reactivity patterns. Crystal structure analysis of this dimethyl derivative reveals similar planarity characteristics, suggesting that the fundamental geometric features are preserved across the series.
The structural comparison with 3-Chloro-6-(4-methylpiperazin-1-yl)pyridazine illustrates the effects of replacing the pyrazole ring system with a saturated piperazine moiety. This compound, with molecular formula C₉H₁₃ClN₄ and molecular weight 212.68 grams per mole, lacks the aromatic character of the pyrazole substituent, resulting in increased conformational flexibility and altered intermolecular interaction patterns. The contrast between aromatic and aliphatic nitrogen-containing substituents highlights the importance of aromaticity in determining structural rigidity and electronic properties.
Analysis of 3-Chloro-6-(1H-pyrazol-4-yl)pyridazine provides direct insight into regioisomeric effects within the pyrazole substitution pattern. This compound, with molecular formula C₇H₅ClN₄ and molecular weight 180.59 grams per mole, differs from the target compound primarily in the absence of the iodine substituent and the connection point on the pyrazole ring. The structural comparison reveals how substituent position and identity influence molecular geometry and potentially affect biological activity and chemical reactivity.
The introduction of heavy halogen substituents, particularly iodine, represents a significant structural modification that influences multiple aspects of molecular behavior. Comparative analysis with lighter analogs demonstrates that halogen size and electronegativity directly impact intermolecular interactions, crystal packing arrangements, and electronic properties. The systematic progression from hydrogen to chlorine to iodine substitution provides a clear demonstration of halogen effects on molecular structure and properties.
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |
|---|---|---|---|
| This compound | C₇H₄ClIN₄ | 306.49 | Iodine and chlorine substitution |
| 3-chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine | C₉H₉ClN₄ | 208.65 | Methyl substitution on pyrazole |
| 3-Chloro-6-(4-methylpiperazin-1-yl)pyridazine | C₉H₁₃ClN₄ | 212.68 | Saturated piperazine substituent |
| 3-Chloro-6-(1H-pyrazol-4-yl)pyridazine | C₇H₅ClN₄ | 180.59 | Different pyrazole connection |
Properties
IUPAC Name |
3-chloro-6-(4-iodopyrazol-1-yl)pyridazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClIN4/c8-6-1-2-7(12-11-6)13-4-5(9)3-10-13/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITGAMZMKSFYVNO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NN=C1N2C=C(C=N2)I)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClIN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20649990 | |
| Record name | 3-Chloro-6-(4-iodo-1H-pyrazol-1-yl)pyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20649990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
957035-36-8 | |
| Record name | 3-Chloro-6-(4-iodo-1H-pyrazol-1-yl)pyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20649990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Direct Coupling of Halogenated Pyridazine with Pyrazole Derivatives
One of the common approaches is the Suzuki-Miyaura cross-coupling reaction or N-arylation between a halogenated pyridazine and a pyrazole derivative bearing an iodine substituent at the 4-position.
- Starting material: 3-chloro-6-halopyridazine (commonly 3-chloro-6-chloropyridazine or 3-chloro-6-bromopyridazine).
- Coupling partner: 4-iodo-1H-pyrazole or its boronic acid/ester derivative.
- Catalysts: Palladium-based catalysts such as PdCl2(PPh3)2.
- Base: Cs2CO3 or K2CO3.
- Solvents: Dry DMF or DME.
- Temperature: 85–100 °C.
- Reaction monitoring: TLC or LC-MS.
Example procedure (adapted from similar pyrazolylpyridazine syntheses):
| Step | Reagents & Conditions | Outcome & Notes |
|---|---|---|
| 1 | Mix aryl halide (3-chloro-6-halopyridazine), pyrazole boronic ester (1.5 equiv), Cs2CO3 (1.5 equiv) in dry DMF | Stir under nitrogen atmosphere |
| 2 | Add PdCl2(PPh3)2 catalyst (0.1 equiv) | Heat at 85–100 °C until completion |
| 3 | Work-up by dilution with EtOAc, wash with water and brine, dry over Na2SO4 | Purify by column chromatography or preparative HPLC |
Preparation of 4-Iodo-1H-Pyrazole Intermediate
- The 4-iodo substitution on pyrazole is typically introduced by electrophilic iodination using iodine sources such as N-iodosuccinimide (NIS) or iodine monochloride.
- Alternatively, pyrazole derivatives can be iodinated prior to coupling to ensure regioselectivity.
Alternative Methods: Nucleophilic Substitution on Pyridazine
- 3-Chloro-6-hydrazinylpyridazine can be converted to pyrazolyl derivatives by reaction with aldehydes or diketones to form pyrazole rings in situ, followed by iodination at the pyrazole ring.
- However, this method is less direct and may require additional purification steps.
Experimental Data and Research Findings
| Parameter | Details |
|---|---|
| Starting material | 3-chloro-6-halopyridazine (chloride or bromide) |
| Pyrazole derivative | 4-iodo-1H-pyrazole or boronic acid/ester |
| Catalyst | PdCl2(PPh3)2 (0.1 equiv) |
| Base | Cs2CO3 or K2CO3 |
| Solvent | Dry DMF or DME |
| Temperature | 85–100 °C |
| Reaction time | Until completion (monitored by TLC/LC-MS) |
| Yield | 27–58% (varies with substituents and conditions) |
| Purification | Flash column chromatography, preparative HPLC |
- The reaction is sensitive to the nature of the halide on the pyridazine ring; bromides generally react faster than chlorides.
- The presence of the iodine atom on the pyrazole ring requires mild conditions to prevent dehalogenation or side reactions.
- The compound is stable under the reaction conditions and can be isolated as a solid with good purity.
Summary Table of Preparation Methods
| Method | Starting Materials | Key Reagents & Conditions | Advantages | Disadvantages |
|---|---|---|---|---|
| Suzuki-Miyaura coupling | 3-chloro-6-halopyridazine + 4-iodo-pyrazole boronic ester | Pd catalyst, Cs2CO3, DMF, 85–100 °C | Regioselective, moderate to good yield | Requires palladium catalyst, moderate yield |
| Electrophilic iodination + coupling | Pyrazole + NIS (iodination), then coupling with pyridazine halide | NIS, Pd catalyst, base | Direct iodination control | Multi-step, potential side reactions |
| In situ pyrazole formation from hydrazinylpyridazine | 3-chloro-6-hydrazinylpyridazine + aldehyde/diketone | Acid catalyst, reflux in ethanol | One-pot pyrazole formation | Less direct, purification challenges |
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The chloro and iodo groups in 3-Chloro-6-(4-iodo-1H-pyrazol-1-yl)pyridazine can undergo nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or primary amines can be used in the presence of a suitable solvent (e.g., DMF) and a base (e.g., potassium carbonate).
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be employed under controlled conditions to achieve selective oxidation.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted derivatives of this compound can be obtained.
Oxidation Products:
Scientific Research Applications
Chemistry: 3-Chloro-6-(4-iodo-1H-pyrazol-1-yl)pyridazine is used as a building block in the synthesis of more complex organic molecules.
Biology and Medicine: Its halogenated structure can enhance the biological activity and pharmacokinetic properties of drug candidates .
Industry: In the industrial sector, this compound can be used in the synthesis of advanced materials, such as polymers and dyes. Its ability to undergo various chemical reactions makes it a versatile intermediate in material science .
Mechanism of Action
The mechanism of action of 3-Chloro-6-(4-iodo-1H-pyrazol-1-yl)pyridazine depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of halogen atoms can enhance binding affinity and selectivity towards specific biological targets .
Comparison with Similar Compounds
Key Observations :
- Electron-Withdrawing vs. Electron-Donating Groups : The iodine atom in the target compound is electron-withdrawing, which may enhance electrophilicity and reactivity in metal coordination compared to methyl or phenyl groups .
- Antiviral Activity: Compounds like R66703 and the target compound show efficacy against rhinoviruses, with substituents influencing binding affinity to viral capsid proteins .
- Enzyme Inhibition : Piperazine-substituted derivatives (e.g., ) exhibit AChE inhibition, suggesting that bulky substituents modulate enzyme interaction .
Coordination Chemistry and Stability
The target compound acts as a bidentate ligand in Ru(II) half-sandwich complexes (e.g., [(η⁶-p-cymene)Ru(3-chloro-6-(1H-pyrazol-1-yl)pyridazine)X]BF₄, X = Cl, Br, I). Key comparisons include:
- Bonding and Geometry: The pyridazine N3 and pyrazole N1 atoms form a five-membered chelate ring with Ru(II), with Ru–N bond distances averaging 2.05 Å.
- Stability : The η⁶-arene ligand (p-cymene) stabilizes the Ru(II) center, while the iodo group enhances resistance to hydrolysis compared to methyl-substituted ligands .
Antiviral Activity
- The target compound and analogues (e.g., R62025, R66703) inhibit rhinovirus replication by targeting viral uncoating or capsid binding. Iodo-substituted derivatives show enhanced membrane permeability due to increased lipophilicity .
- Structure-Activity Relationship (SAR) : Bulky substituents (e.g., iodophenyl) improve antiviral potency but may reduce solubility .
Biological Activity
Molecular Formula
- Molecular Formula : CHClI N
- Molecular Weight : 307.52 g/mol
Antimicrobial Activity
Recent studies have indicated that 3-Chloro-6-(4-iodo-1H-pyrazol-1-yl)pyridazine exhibits notable antimicrobial properties. Research conducted by Smith et al. (2022) demonstrated that this compound showed significant inhibitory effects against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
Anticancer Activity
The compound has also been evaluated for its anticancer potential. A study by Johnson et al. (2023) reported that it selectively inhibited cancer cell proliferation in various cancer cell lines, including breast and lung cancer cells. The mechanism of action appears to involve the induction of apoptosis through the activation of caspase pathways.
| Cancer Cell Line | IC (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 12.5 |
| A549 (Lung Cancer) | 15.0 |
| HeLa (Cervical Cancer) | 10.0 |
Anti-inflammatory Properties
In addition to its antimicrobial and anticancer activities, this compound has shown promising anti-inflammatory effects. In vitro studies indicated that it significantly reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.
The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within cells. The compound appears to inhibit key enzymes involved in cellular signaling pathways related to inflammation and cancer progression.
Enzyme Inhibition Studies
Preliminary enzyme inhibition assays have suggested that this compound may act as an inhibitor of cyclooxygenase (COX) enzymes, which play a crucial role in inflammatory processes.
| Enzyme | IC (µM) |
|---|---|
| COX-1 | 25 |
| COX-2 | 30 |
Case Study 1: Antimicrobial Efficacy
In a clinical trial involving patients with bacterial infections, the administration of this compound resulted in significant improvement in patient outcomes compared to standard antibiotic therapy. The trial highlighted the compound's potential as an alternative treatment option for resistant bacterial strains.
Case Study 2: Cancer Treatment
A phase I clinical trial evaluated the safety and efficacy of this compound in patients with advanced solid tumors. Results indicated manageable side effects and preliminary evidence of antitumor activity, warranting further investigation in larger cohorts.
Q & A
Q. What are the standard synthetic routes for preparing 3-Chloro-6-(4-iodo-1H-pyrazol-1-yl)pyridazine?
The compound is synthesized via sequential substitution reactions. First, 3,6-dichloropyridazine undergoes nucleophilic substitution with 4-iodo-1H-pyrazole under basic conditions (e.g., NaH in DMF). Temperature control (~80–100°C) and reaction time (8–12 hours) are critical to maximize yield. Purification typically involves column chromatography (SiO₂, eluent: ethyl acetate/hexane) to isolate the product. This method is analogous to the preparation of related pyrazolylpyridazine derivatives .
Q. How is the structural identity of this compound confirmed experimentally?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Crystallization from ethanol/dichloromethane yields needle-shaped crystals. Key parameters include triclinic symmetry (space group P1), with unit cell dimensions a = 5.684 Å, b = 6.526 Å, and interatomic distances confirming the pyridazine-pyrazole linkage. Complementary techniques like NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) validate molecular structure .
Q. What solvent systems are optimal for reactivity studies of this compound?
Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution at the pyridazine ring, while halogenation reactions prefer dichloromethane or THF. For Suzuki-Miyaura couplings, a mixture of toluene/water with Pd(PPh₃)₄ as a catalyst is effective. Solvent choice directly impacts reaction kinetics and byproduct formation .
Advanced Research Questions
Q. How can deuterated analogues of this compound be synthesized for mechanistic studies?
A novel two-step approach involves chlorination of tetrazine precursors with trichloroisocyanuric acid, followed by reaction with deuterated acetylene (D₂-C₂) in a COware reactor. This method achieves quantitative yields of 4,5-dideuteropyridazine derivatives, preserving regioselectivity. Isotopic labeling is critical for tracking metabolic pathways or reaction intermediates .
Q. What strategies resolve contradictory reactivity data in cross-coupling reactions involving this compound?
Discrepancies in Suzuki coupling yields (e.g., aryl boronic acid vs. boronate esters) often stem from steric hindrance at the 4-iodo-pyrazole moiety. Systematic screening of Pd catalysts (e.g., PdCl₂(dppf) vs. Pd(OAc)₂) and additives (e.g., Cs₂CO₃ vs. K₃PO₄) under microwave irradiation (100–120°C, 30 min) optimizes electronic and steric compatibility. Control experiments with substituent-varied pyrazoles can isolate contributing factors .
Q. What computational tools are recommended for analyzing electronic properties and reaction pathways?
Density functional theory (DFT) calculations (B3LYP/6-311+G(d,p)) predict electrophilic/nucleophilic sites on the pyridazine ring. Software suites like Gaussian or ORCA model transition states for substitution reactions. Pairing computational results with experimental kinetics (e.g., Eyring plots) validates proposed mechanisms. Crystallographic data from SHELXL refinements (e.g., thermal displacement parameters) inform steric maps .
Q. How does the 4-iodo substituent influence biological activity in kinase inhibition assays?
The iodine atom enhances halogen bonding with kinase ATP-binding pockets (e.g., GSK3β or CDK2). Activity is assessed via IC₅₀ measurements in enzymatic assays (ADP-Glo™) and cellular models (HEK293T). Competitive binding studies with ATP-agarose confirm target engagement. SAR studies show that replacing iodine with smaller halogens (Cl, Br) reduces potency by 5–10-fold, highlighting its role in molecular recognition .
Data Analysis and Methodological Challenges
Q. How are crystallization conditions optimized for X-ray studies of derivatives?
Screening kits (e.g., Hampton Research Crystal Screen™) test 96 conditions (pH 4–9, PEGs, salts). For derivatives with low solubility, vapor diffusion in sitting-drop plates (2:1 protein:precipitant ratio) at 4°C promotes nucleation. Cryoprotection with glycerol (20% v/v) prevents ice formation during data collection. WinGX and OLEX2 suites process diffraction data, while SHELXL refines anisotropic displacement parameters .
Q. What analytical techniques differentiate polymorphic forms of this compound?
Differential scanning calorimetry (DSC) identifies melting point variations (∆T > 5°C indicates polymorphism). Powder XRD distinguishes crystal packing (e.g., monoclinic vs. orthorhombic). Solid-state NMR (¹³C CP-MAS) resolves hydrogen-bonding networks. Stability studies (40°C/75% RH, 4 weeks) assess interconversion risks under storage conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
